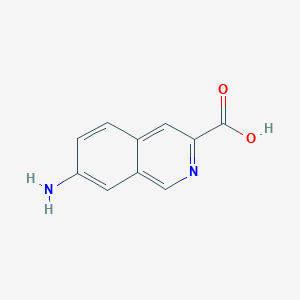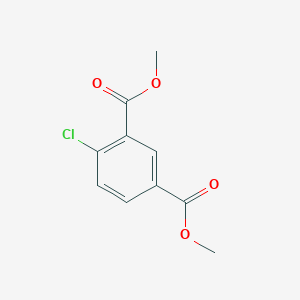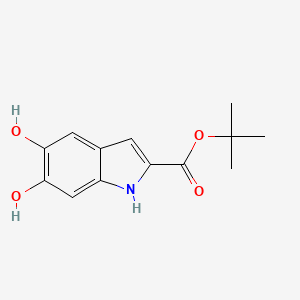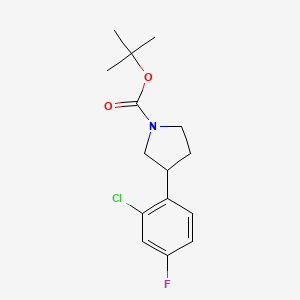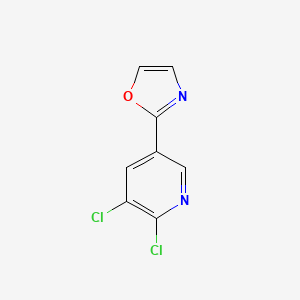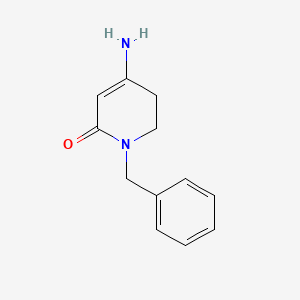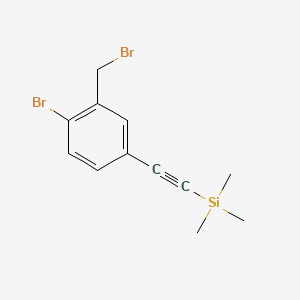
((4-Bromo-3-(bromomethyl)phenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is an organic compound that features a brominated phenyl ring with a bromomethyl group and an ethynyl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane typically involves a multi-step processFor example, the compound can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and solvent choice are critical for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane involves its ability to participate in various chemical reactions. The bromine atoms and ethynyl group provide reactive sites for substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and influence the overall reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-Bromophenylethynyl]trimethylsilane: Similar structure but lacks the bromomethyl group.
[4-Bromo-3-methylphenyl]ethynyl]trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is unique due to the presence of both bromine atoms and the ethynyl group attached to a trimethylsilane moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C12H14Br2Si |
|---|---|
Molekulargewicht |
346.13 g/mol |
IUPAC-Name |
2-[4-bromo-3-(bromomethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14Br2Si/c1-15(2,3)7-6-10-4-5-12(14)11(8-10)9-13/h4-5,8H,9H2,1-3H3 |
InChI-Schlüssel |
SDNXEZFHXZBJOF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


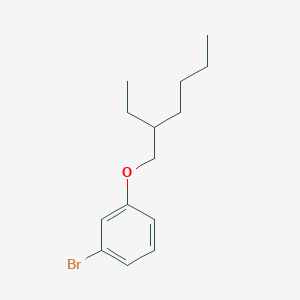
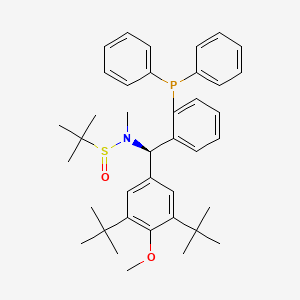
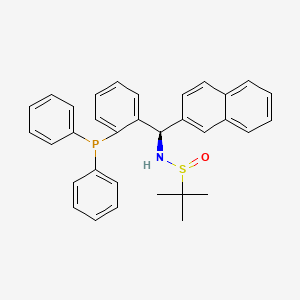
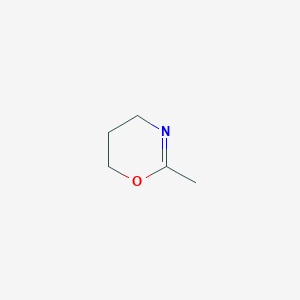
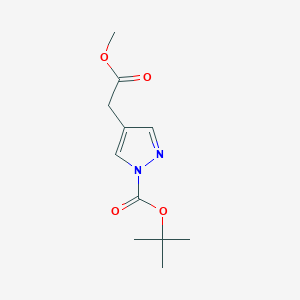

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
